molecular formula C16H14ClN3 B13880696 1-N-(3-chlorophenyl)-6-methylisoquinoline-1,5-diamine

1-N-(3-chlorophenyl)-6-methylisoquinoline-1,5-diamine

Katalognummer: B13880696
Molekulargewicht: 283.75 g/mol
InChI-Schlüssel: BWEOVFALIZBEEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-N-(3-chlorophenyl)-6-methylisoquinoline-1,5-diamine is a chemical compound characterized by its unique structure, which includes a chlorophenyl group and a methylisoquinoline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-(3-chlorophenyl)-6-methylisoquinoline-1,5-diamine typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorophenylamine with 6-methylisoquinoline-1,5-dione under specific conditions to form the desired product. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions: 1-N-(3-chlorophenyl)-6-methylisoquinoline-1,5-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-N-(3-chlorophenyl)-6-methylisoquinoline-1,5-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-N-(3-chlorophenyl)-6-methylisoquinoline-1,5-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

  • 1-N-(3-chlorophenyl)-6-methylisoquinoline-1,5-dione
  • 3-chlorophenylamine
  • 6-methylisoquinoline

Comparison: Compared to similar compounds, 1-N-(3-chlorophenyl)-6-methylisoquinoline-1,5-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C16H14ClN3

Molekulargewicht

283.75 g/mol

IUPAC-Name

1-N-(3-chlorophenyl)-6-methylisoquinoline-1,5-diamine

InChI

InChI=1S/C16H14ClN3/c1-10-5-6-14-13(15(10)18)7-8-19-16(14)20-12-4-2-3-11(17)9-12/h2-9H,18H2,1H3,(H,19,20)

InChI-Schlüssel

BWEOVFALIZBEEB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC(=CC=C3)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.